molecular formula C22H24ClN3O4S B6484402 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 896302-15-1

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No. B6484402
CAS RN: 896302-15-1
M. Wt: 462.0 g/mol
InChI Key: OKXSIPHSFRXVIB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide, also known as N-CPPSB, is a novel synthetic compound with a wide range of applications in scientific research. It has been used in studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Anti-Tubercular Activity

F2539-1036: has been investigated for its potential as an anti-tubercular agent. In a study published in RSC Advances, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells .

Antibacterial Properties

The pyrrolidine scaffold in F2539-1036 has been explored for antibacterial activity. SAR investigations revealed that N’-substituted derivatives exhibited varying antibacterial effects. For instance, N’-Ph (phenyl) substitution led to increased activity compared to N’-Et (ethyl) or N’-H (hydrogen) substitutions. Additionally, 4’-phenyl substituents influenced the compound’s antibacterial potency .

Antiviral Potential

While specific studies on F2539-1036 ’s antiviral activity are limited, its structural features warrant investigation. The compound’s 4-chlorophenyl moiety and pyrrolidine core may contribute to antiviral effects. Further research is needed to explore its potential against viral pathogens .

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of F2539-1036 is crucial for drug development. Investigational studies have assessed its safety, tolerability, and pharmacokinetic profiles in healthy subjects. These data inform dosing regimens and potential clinical applications .

Structural Insights and Docking Studies

Molecular docking studies can provide insights into how F2539-1036 interacts with target proteins. Analyzing binding modes and affinity can guide further optimization and drug design.

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c23-17-6-8-19(9-7-17)26-15-18(14-21(26)27)24-22(28)16-4-10-20(11-5-16)31(29,30)25-12-2-1-3-13-25/h4-11,18H,1-3,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSIPHSFRXVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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